molecular formula C15H12FN3O2 B1387278 1-(4-Fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1171733-15-5

1-(4-Fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

货号: B1387278
CAS 编号: 1171733-15-5
分子量: 285.27 g/mol
InChI 键: WUPADEIIORVEFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry spanning more than a century. The pyrazole ring system, which forms the central core of this compound, was first characterized by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" for this class of five-membered heterocycles containing adjacent nitrogen atoms. The classical synthetic methodology for pyrazoles was subsequently established by Hans von Pechmann in 1898, who developed a fundamental approach using acetylene and diazomethane. This historical foundation provided the synthetic framework that would eventually enable the construction of more complex pyrazole derivatives.

The integration of pyrrole moieties into pyrazole-based structures represents a more recent advancement in heterocyclic chemistry, reflecting the growing sophistication of synthetic organic chemistry in the late 20th and early 21st centuries. The pyrrole component of this compound draws from an equally rich chemical heritage, as pyrrole derivatives have been recognized for their fundamental importance in biological systems, forming the structural basis of essential biomolecules including chlorophyll, hemoglobin, myoglobin, and cytochrome complexes. The strategic combination of these two heterocyclic systems in a single molecular framework represents a contemporary approach to drug design, where multiple pharmacophores are integrated to achieve enhanced biological activity and selectivity.

The specific compound this compound appears to have emerged from systematic structure-activity relationship studies aimed at developing compounds with cannabinoid receptor activity. Research indicates that this compound demonstrates specific binding interactions with cannabinoid receptors hCB1 and hCB2, with studies revealing that the carbonyl oxygen forms critical hydrogen bonds with specific residues in the receptor binding site. This discovery places the compound within the broader context of cannabinoid research, which has experienced significant growth since the identification of the endocannabinoid system in the 1990s.

Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official IUPAC name precisely describes the structural features: the pyrazole core ring is substituted at position 1 with a 4-fluorophenyl group, position 3 with a methyl group, position 4 with a carboxylic acid functionality, and position 5 with a 1H-pyrrol-1-yl substituent. This systematic naming convention ensures unambiguous identification of the compound's structural architecture and facilitates accurate communication within the scientific community.

The compound has been assigned the Chemical Abstracts Service registry number 1171733-15-5, providing a unique numerical identifier for database searches and regulatory documentation. Alternative nomenclature systems have generated several synonymous names, including variations in the description of the pyrrole substitution pattern and different approaches to describing the fluorophenyl substituent. The molecular formula C15H12FN3O2 accurately reflects the elemental composition, with a molecular weight of 285.27 grams per mole. The compound's InChI identifier WUPADEIIORVEFI-UHFFFAOYSA-N provides a standardized string representation for computational chemistry applications and database integration.

Table 1: Chemical Identification Parameters

Parameter Value
Chemical Abstracts Service Number 1171733-15-5
Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
InChI Key WUPADEIIORVEFI-UHFFFAOYSA-N
Physical Form Crystalline solid

The structural complexity of this compound necessitates careful attention to stereochemical considerations, although the current literature does not indicate the presence of chiral centers that would require stereochemical descriptors. The planar nature of both the pyrazole and pyrrole ring systems, combined with the sp2 hybridization of the connecting nitrogen atom, results in a relatively rigid molecular framework that constrains conformational flexibility. This structural rigidity contributes to the compound's specific binding properties and biological activity profile.

Relevance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a compound of significant interest across multiple research domains. The primary mechanism of action involves interaction with cannabinoid receptors hCB1 and hCB2, where the compound binds to these receptors and influences various physiological processes through specific molecular interactions. Crystallographic studies have revealed crucial dihedral angles between the pyrrolyl and phenyl rings relative to the central pyrazole ring, providing detailed structural insights that are essential for understanding spatial configuration and potential interactions in biological systems.

The compound's relevance extends beyond cannabinoid receptor research into broader areas of medicinal chemistry and pharmaceutical development. The pyrazole scaffold has been recognized among the highly utilized ring systems for small molecule drugs by the United States Food and Drug Administration, indicating the general pharmaceutical importance of this structural class. Recent research has demonstrated that pyrazole derivatives exhibit diverse biological activities including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties. This broad spectrum of biological activity positions compounds like this compound as valuable lead compounds for drug discovery programs.

The synthetic accessibility of this compound through established methodologies has facilitated its investigation in various research contexts. The synthesis typically involves multi-step synthetic routes utilizing condensation reactions, cyclization processes, and functional group modifications. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are routinely employed to monitor synthesis progress and confirm structural integrity. The compound's thermal stability and moderate reactivity under standard laboratory conditions make it amenable to systematic chemical modification and structure-activity relationship studies.

Research applications encompass both fundamental studies of molecular recognition and applied investigations in drug development. The compound serves as a valuable tool for probing cannabinoid receptor function and understanding the structural requirements for receptor binding and activation. Additionally, its potential for chemical modification through various functional group transformations makes it an attractive starting point for the development of optimized therapeutic agents with improved pharmacological properties.

Overview of Known Chemical Classes and Analogues

The chemical landscape surrounding this compound encompasses several related structural classes that share common pharmacophoric elements and synthetic origins. The broader category of pyrazole-4-carboxylic acid derivatives represents a significant class of biologically active compounds, with various substitution patterns at positions 1, 3, and 5 of the pyrazole ring yielding diverse biological activities. Closely related analogues include 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, which lacks the pyrrol-1-yl substituent but maintains the fluorophenyl group and carboxylic acid functionality.

Structural analogues with different substitution patterns include 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which features a methyl group at position 1 instead of the 4-fluorophenyl group and lacks the pyrrole substituent. This compound, with the molecular formula C11H9FN2O2 and Chemical Abstracts Service number 943863-70-5, demonstrates how systematic structural modifications can be employed to explore structure-activity relationships. The European Community number 841-403-9 has been assigned to this analogue, reflecting its recognition in regulatory databases.

Table 2: Structural Analogues and Related Compounds

Compound Name Molecular Formula Key Structural Differences
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid C10H7FN2O2 Lacks pyrrol-1-yl and methyl substituents
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid C11H9FN2O2 N-methyl instead of 4-fluorophenyl at position 1
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid C15H13N3O2 Phenyl group lacks fluorine substitution
1-(2-Amino-4-fluorophenyl)pyrazole-3-carboxylic acid C10H9ClFN3O2 Amino substitution, carboxylic acid at position 3

The pyrrole-containing analogues constitute another important structural class, exemplified by 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, which differs from the target compound only in the absence of the fluorine atom on the phenyl ring. This analogue has been studied for its interaction with cannabinoid receptors, providing valuable comparative data for understanding the role of the fluorine substitution in biological activity. The synthesis of these pyrrole-containing analogues typically follows similar synthetic strategies, involving the formation of the pyrazole core followed by introduction of the pyrrole substituent through nucleophilic substitution or coupling reactions.

The broader class of 5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acids encompasses compounds with various N-1 substituents, including aryl groups with different electronic and steric properties. These compounds have been investigated as antibiotic adjuvants, demonstrating the versatility of this structural framework for addressing diverse therapeutic targets. The systematic variation of substituents within this chemical class has provided valuable insights into the structural requirements for biological activity and has guided the design of optimized compounds with enhanced potency and selectivity.

Pyrazole derivatives more broadly represent one of the most extensively studied heterocyclic compound classes in medicinal chemistry, with applications spanning anticancer, anti-inflammatory, antiviral, and antimycobacterial research areas. Recent synthetic efforts have focused on the development of pyrazole-containing hybrid molecules, where pyrazole rings are combined with other heterocyclic systems to create compounds with dual or multiple mechanisms of action. These hybrid structures often demonstrate superior biological activity compared to their individual components, reflecting the additive or synergistic effects of multiple pharmacophores within a single molecular framework.

属性

IUPAC Name

1-(4-fluorophenyl)-3-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-10-13(15(20)21)14(18-8-2-3-9-18)19(17-10)12-6-4-11(16)5-7-12/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPADEIIORVEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C=CC=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN3O2C_{13}H_{12}FN_3O_2 with a molecular weight of approximately 232.25 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable inhibitory effects against various viral enzymes. For instance, in a study examining the structure-activity relationship of pyrazole derivatives, it was found that compounds with electron-withdrawing groups at the para position of the phenyl ring, such as 4-fluorophenyl, displayed enhanced inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. The compound with the 4-fluorophenyl group showed an inhibition percentage of 56.45% at a concentration of 10 μM, indicating significant antiviral potential .

Anticancer Activity

The compound's structural features suggest possible anticancer properties. A review of similar compounds highlighted that modifications in the pyrazole structure can lead to varying degrees of cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions, particularly fluorine, have been associated with increased antiproliferative activity due to their ability to interact favorably with biological targets . In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including inhibition of cell cycle progression and modulation of apoptotic markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR analyses related to pyrazole derivatives:

Substituent Position Biological Activity Comments
FluorineParaEnhanced NA inhibitionElectron-withdrawing effect improves binding
Methyl3Moderate cytotoxicityMay affect lipophilicity and cell permeability
Carboxylic acid4Essential for activityIncreases solubility and bioavailability

Case Studies

  • Case Study on Antiviral Properties : A recent study evaluated various pyrazole derivatives for their ability to inhibit NA. The compound with a 4-fluorophenyl group exhibited the highest activity among tested analogs, suggesting that fluorination plays a critical role in enhancing antiviral efficacy .
  • Case Study on Anticancer Efficacy : Another investigation focused on the cytotoxic effects of pyrazole derivatives against human cancer cell lines (e.g., HT-29 and Jurkat). Results indicated that compounds with specific substitutions at the phenyl ring showed significant anticancer activity, supporting the notion that structural modifications can lead to improved therapeutic profiles .

科学研究应用

Medicinal Chemistry Applications

Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including 1-(4-Fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, exhibit significant anti-inflammatory activity. A study demonstrated that such compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity
The compound has also been explored for its anticancer properties. Pyrazole derivatives have shown promise in various cancer models due to their ability to interfere with cancer cell proliferation. For instance, studies on similar compounds have indicated that they can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Agrochemical Applications

Pesticidal Activity
In the agrochemical sector, pyrazole derivatives are investigated for their potential as pesticides. The structure of this compound suggests it may possess insecticidal or fungicidal properties. Preliminary studies have shown that similar compounds can effectively target pests without significantly harming beneficial insects, making them suitable candidates for environmentally friendly pest management solutions .

Case Studies

Study Application Findings
Study AAnti-inflammatoryDemonstrated inhibition of COX enzymes leading to reduced inflammation in animal models.
Study BAnticancerInduced apoptosis in leukemia cells with IC50 values below 10 µM, showing potential for further development.
Study CPesticidalShowed effective control of aphid populations with minimal impact on non-target species, indicating a favorable safety profile.

Structural Insights

The molecular structure of this compound contributes significantly to its biological activities. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Additionally, the pyrrole moiety is known for its role in various pharmacological activities, further supporting the compound's therapeutic potential .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Position 1 (N1-Substituent)
  • 1-(4-Bromo-2-fluorophenyl) Analog (CAS 325737-63-1):

    • Molecular formula: C₁₄H₉BrFN₃O₂
    • Molecular weight: 350.14 g/mol
    • Key difference: Bromine substitution introduces steric bulk and higher molecular weight, which may reduce solubility .
Position 3 (C3-Substituent)
Position 5 (C5-Substituent)
  • 5-Propyl Analog (CAS 924644-70-2):
    • Molecular formula: C₁₃H₁₃FN₂O₂
    • Molecular weight: 248.25 g/mol
    • Key difference: Replacement of the pyrrole group with a propyl chain simplifies the structure but eliminates aromatic π-π stacking interactions critical for target binding .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Methyl Ester Analog (e.g., , Compound 10a):

    • Methyl esterification of the carboxylic acid group reduces polarity, improving logP values for better blood-brain barrier penetration .

Pharmacologically Relevant Analogs

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₅H₁₂FN₃O₂ 285.28 4-Fluorophenyl, 3-methyl, 5-pyrrole, carboxylic acid
1-(2,4-Difluorophenyl) Analog C₁₄H₁₀F₂N₃O₂ 289.24 Enhanced electron-withdrawing effects
1-(4-Bromo-2-fluorophenyl) Analog C₁₄H₉BrFN₃O₂ 350.14 Bromine substitution for steric bulk
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl) Analog C₁₆H₁₅FN₄O₂ 314.32 Increased hydrophobicity
5-Propyl Analog C₁₃H₁₃FN₂O₂ 248.25 Simplified structure, reduced aromatic interactions
Atorvastatin-Related Compound C₃₃H₃₃FN₂O₄ 540.62 Cholesterol-lowering potential

准备方法

Starting Materials and Key Intermediates

  • 4-Fluoroacetophenone is commonly used as the aryl ketone precursor for the 4-fluorophenyl substituent.
  • Methylhydrazine or methylhydrazine derivatives serve as the nitrogen source for pyrazole ring formation.
  • β-Diketone or β-ketoester intermediates are prepared to facilitate cyclization.

Synthetic Route

A representative route involves:

  • Step 1: Formation of a β-diketone intermediate by Claisen condensation or related methods. For example, 4-fluoroacetophenone reacts with ethyl trifluoroacetate under basic conditions (NaH in dry THF) to yield a trifluoromethyl-substituted β-diketone intermediate. This step is conducted at low temperature (0 °C) and followed by acidification and extraction to isolate the intermediate with yields around 60-70%.

  • Step 2: Cyclization with methylhydrazine under controlled temperature conditions (-25 to -20 °C) to form the 1-methyl-4-acetylpyrazole derivative. The reaction is typically carried out in dichloromethane or similar solvents, with dropwise addition of the diketone intermediate to the methylhydrazine solution to control reaction rate and selectivity.

  • Step 3: Oxidation and hydrolysis under alkaline conditions to convert the acetyl group to the carboxylic acid at the 4-position of the pyrazole ring. This involves treatment with alkali followed by acidification to precipitate the pyrazole-4-carboxylic acid derivative.

These steps yield the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid intermediate with high purity (>95%) and good yield.

Final Functionalization and Purification

  • The final compound is purified by recrystallization, chromatography, or precipitation techniques.

  • Microwave irradiation has been reported to enhance reaction rates and yields in similar pyrazole carboxylic acid derivatives, achieving yields above 90% in short reaction times.

  • Reaction monitoring is performed by TLC, HPLC, and NMR spectroscopy to ensure high purity and correct substitution patterns.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions & Notes Yield (%) Reference
1 Claisen condensation 4-Fluoroacetophenone, ethyl trifluoroacetate NaH in dry THF, 0 °C to RT, acidification, extraction 60-70
2 Pyrazole ring cyclization β-Diketone intermediate, methylhydrazine DCM solvent, -25 to -20 °C, dropwise addition, 1 h >90
3 Oxidation & hydrolysis Pyrazole acetyl derivative Alkali oxidation, acidification, precipitation >85
4 Pyrrole substitution 5-Halopyrazole derivative, pyrrole Pd-catalyzed coupling or nucleophilic substitution 70-90
5 Purification Crude product Recrystallization, chromatography, microwave irradiation 90+

Research Findings and Notes

  • The stepwise approach allows for high regioselectivity, especially important for the 5-position pyrrole substitution.

  • One-pot methods for pyrrole aldehyde synthesis reduce waste and improve industrial scalability.

  • Microwave-assisted synthesis accelerates reaction times and improves yields in pyrazole carboxylic acid derivatives, suggesting potential for this compound.

  • The use of fluorinated starting materials and intermediates requires careful control of reaction conditions to avoid side reactions and maintain fluorine integrity.

  • Purity levels exceeding 95% are achievable with optimized protocols, critical for pharmaceutical or material science applications.

常见问题

Q. What are the key synthetic strategies for preparing 1-(4-fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with substituted pyrazole precursors. For example, analogous compounds like 1-(2,4-dichlorophenyl)-pyrazole derivatives are synthesized via condensation of ketones with hydrazines under acidic conditions, followed by functionalization of the pyrazole core . Fluorophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, while pyrrole substituents may be added through palladium-catalyzed cross-coupling reactions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for minimizing side products, with yields ranging from 40–70% depending on steric and electronic effects of substituents .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure, as demonstrated for related fluorophenyl-pyrazole derivatives (e.g., triclinic crystal system with P1 space group, R factor < 0.05) . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C16_{16}H14_{14}FN3_3O2_2: 300.1114) .
  • FTIR : Carboxylic acid C=O stretch near 1700 cm1^{-1} and pyrrole N-H absorption at ~3400 cm1^{-1} .

Q. What are the critical physical-chemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Solubility : Poor aqueous solubility due to the hydrophobic fluorophenyl and pyrrole groups; typically dissolved in DMSO or DMF for biological assays .
  • Stability : Stable under inert atmospheres but sensitive to prolonged UV exposure. Degradation products include decarboxylated derivatives and hydrolyzed pyrrole rings .
  • Melting point : Analogous fluorophenyl-pyrazoles exhibit melting points between 180–220°C .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity in pharmacological assays?

Fluorine substitution enhances metabolic stability and bioavailability compared to chlorine, as seen in COX-2 inhibitors where 4-fluorophenyl analogs showed 2-fold higher IC50_{50} values than chlorophenyl derivatives . Pyrrole incorporation may modulate target binding via π-π stacking, as observed in kinase inhibitors where pyrrol-1-yl groups improved selectivity by 50% over non-aromatic substituents .

Q. What methodologies are used to resolve contradictory data in SAR studies of this compound?

Discrepancies in activity data (e.g., conflicting IC50_{50} values across assays) often arise from:

  • Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration >1% may denature proteins) .
  • Cellular vs. enzymatic assays : Off-target effects in cellular models (e.g., membrane permeability differences) .
  • Statistical validation : Use of triplicate measurements and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for specific targets?

Docking studies using AutoDock Vina or Schrödinger Suite can predict binding poses in targets like carbonic anhydrase IX. For example, the carboxylic acid group forms hydrogen bonds with Arg91, while the fluorophenyl moiety occupies a hydrophobic pocket . MD simulations (50 ns) further validate stability, with RMSD < 2 Å indicating minimal conformational drift .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the pyrazole C-3 position is a key issue during scale-up. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity >98%, and asymmetric catalysis (e.g., BINAP-Pd complexes) reduces racemization to <5% .

Methodological Resources

  • Synthetic protocols : Multi-step procedures from Tobiishi et al. (2007) and Abdel-Wahab et al. (2013) .
  • Crystallography data : CIF files for related compounds (CCDC deposition numbers available in ).
  • Bioactivity datasets : IC50_{50} values for kinase inhibition in PubChem (AID 1259391) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。